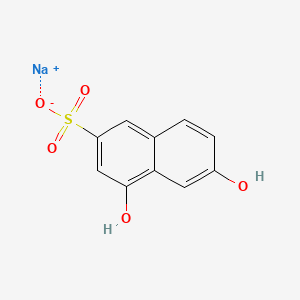

Sodium 4,6-Dihydroxynaphthalene-2-sulfonate

Description

Properties

IUPAC Name |

sodium;4,6-dihydroxynaphthalene-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O5S.Na/c11-7-2-1-6-3-8(16(13,14)15)5-10(12)9(6)4-7;/h1-5,11-12H,(H,13,14,15);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJIKTXVDOGQVIJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)[O-])O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30232594 | |

| Record name | Sodium 4,6-dihydroxynaphthalene-2-sulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30232594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83732-66-5 | |

| Record name | Sodium 4,6-dihydroxynaphthalene-2-sulphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083732665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 4,6-dihydroxynaphthalene-2-sulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30232594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 4,6-dihydroxynaphthalene-2-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.266 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4,6-Dihydroxynaphthalene-2-sulfonate typically involves the sulfonation of 4,6-dihydroxynaphthalene. The process begins with the hydroxylation of naphthalene to introduce hydroxyl groups at the desired positions. This is followed by sulfonation using sulfuric acid or oleum to introduce the sulfonate group at position 2. The reaction conditions often require controlled temperatures and the presence of a catalyst to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where naphthalene is treated with sulfuric acid under controlled conditions. The resulting sulfonated product is then neutralized with sodium hydroxide to form the sodium salt. The final product is purified through crystallization and filtration processes to achieve the desired purity levels .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where the hydroxyl groups are oxidized to form quinones.

Reduction: The compound can be reduced to form dihydroxy derivatives with different oxidation states.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydroxy derivatives with varying oxidation states.

Substitution: Alkylated or acylated naphthalene derivatives.

Scientific Research Applications

Sodium 4,6-Dihydroxynaphthalene-2-sulfonate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Biology: The compound is used in biochemical assays and as a reagent in various biological experiments.

Mechanism of Action

The mechanism of action of Sodium 4,6-Dihydroxynaphthalene-2-sulfonate involves its interaction with specific molecular targets and pathways. The hydroxyl groups and sulfonate group allow it to participate in hydrogen bonding and electrostatic interactions with proteins and enzymes. This can lead to the modulation of enzyme activity and the alteration of biochemical pathways. The compound’s ability to undergo redox reactions also plays a role in its mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

The chemical and physical properties of Sodium 4,6-Dihydroxynaphthalene-2-sulfonate are influenced by the positions and number of hydroxyl (-OH) and sulfonate (-SO₃⁻) groups. Below is a comparative analysis with structurally related compounds:

Structural and Functional Group Comparisons

Hydroxyl and Sulfonate Positioning :

- This compound features two hydroxyl groups at positions 4 and 6 and one sulfonate group at position 2. This arrangement enables extensive intermolecular hydrogen bonding, as observed in its ammonium salt analog, benzyltributylammonium 4,6-dihydroxynaphthalene-2-sulfonate, which forms a two-dimensional hydrogen-bond network .

- In contrast, benzyltributylammonium 4-hydroxynaphthalene-2-sulfonate (single hydroxyl at position 4) forms only hydrogen-bonded dimers , highlighting how additional hydroxyl groups enhance structural complexity and thermal stability .

Disulfonated Derivatives: Dipotassium 7-hydroxynaphthalene-1,3-disulphonate (CAS: 842-18-2) contains two sulfonate groups (positions 1 and 3) and one hydroxyl group (position 7). Its disulfonated structure likely increases water solubility compared to monosulfonated derivatives, though specific data are unavailable . Disodium chromotropate dihydrate (CAS: 5808-22-0) has hydroxyl groups at positions 4 and 5 and sulfonate groups at 2 and 7. This substitution pattern makes it a key reagent in analytical chemistry, particularly as a redox indicator .

Thermal and Physical Properties

Hydrogen Bonding and Stability

The number and position of hydroxyl groups directly correlate with thermal stability. For example:

Biological Activity

Sodium 4,6-Dihydroxynaphthalene-2-sulfonate (CAS Number: 83732-66-5) is an organic compound with significant biological activity, primarily attributed to its structural features that facilitate interactions with proteins and enzymes. This article delves into its biological mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 262.21 g/mol. Its structure includes two hydroxyl groups at the 4 and 6 positions of the naphthalene ring and a sulfonate group at the 2 position, which enhances its solubility and reactivity in biological systems.

The biological activity of this compound is primarily mediated through:

- Protein Interaction : The compound can form hydrogen bonds and electrostatic interactions with various proteins and enzymes. This interaction can modulate enzyme activity and alter biochemical pathways, making it valuable for biochemical assays.

- Redox Properties : Its ability to undergo redox reactions allows it to act as a redox mediator in various biochemical processes. This property is particularly crucial in microbial degradation pathways where it can facilitate electron transfer .

Applications

This compound is utilized across several fields:

- Biochemical Assays : It serves as a reagent in enzyme kinetics studies due to its ability to modulate enzyme activities.

- Microbial Degradation : Research indicates that it plays a role in the microbial degradation of azo dyes and other pollutants by acting as a redox mediator .

Enzyme Modulation Studies

A study demonstrated that this compound significantly alters the activity of specific enzymes involved in metabolic pathways. The compound's interaction with these enzymes was shown to enhance or inhibit their activity depending on the concentration used.

Microbial Transformation

Research involving Sphingomonas xenophaga strain BN6 revealed that this compound acts as a precursor for redox mediators during the anaerobic reduction of azo dyes. The study highlighted that preincubation with this compound increased the strain's ability to reduce azo dyes under anaerobic conditions by nearly 20-fold .

Case Studies

-

Azo Dye Reduction :

- Objective : To evaluate the effectiveness of this compound in enhancing azo dye reduction by Sphingomonas xenophaga.

- Method : Strain BN6 was preincubated with the compound before exposure to azo dyes under anaerobic conditions.

- Results : The presence of this compound significantly increased the reduction rates compared to controls without the compound.

-

Enzyme Kinetics :

- Objective : To assess how this compound affects enzyme activity.

- Method : Various concentrations of the compound were tested against specific enzyme assays.

- Results : The compound exhibited both inhibitory and stimulatory effects on different enzymes, indicating its potential as a versatile biochemical tool.

Q & A

Basic: How can researchers optimize the synthesis yield of Sodium 4,6-Dihydroxynaphthalene-2-sulfonate?

Methodological Answer:

Synthesis optimization should focus on controlling reaction parameters such as pH, temperature, and stoichiometry. For sulfonated naphthalene derivatives, sulfonation reactions are highly sensitive to reaction conditions. For example:

- pH Adjustment : Maintain acidic conditions (e.g., using H₂SO₄) to favor sulfonation at specific positions .

- Temperature Control : Moderate temperatures (60–80°C) prevent side reactions like over-sulfonation or ring degradation .

- Catalyst Use : Catalysts like Na₂SO₃ can improve regioselectivity for the 2- and 6-positions .

Validate purity via HPLC or titration (e.g., iodometric assays for sulfonate quantification) .

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- UV-Vis Spectroscopy : Detect aromatic conjugation patterns (λmax ~270–320 nm for dihydroxy-substituted naphthalenes) .

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., hydroxyl groups at C4/C6 and sulfonate at C2) and sodium counterion integration .

- FTIR : Identify sulfonate (S=O stretching ~1180–1250 cm⁻¹) and hydroxyl (O-H stretching ~3200–3600 cm⁻¹) functional groups .

- Elemental Analysis : Verify Na content (theoretical ~6.7% for C₁₀H₇NaO₇S) .

Advanced: How does this compound degrade under varying pH and temperature conditions?

Methodological Answer:

- Acidic Conditions (pH <3) : Protonation of sulfonate groups reduces solubility, leading to precipitation. Hydroxyl groups may undergo esterification .

- Alkaline Conditions (pH >10) : Sulfonate hydrolysis and hydroxyl deprotonation can destabilize the structure, forming quinone intermediates .

- Thermal Stability : Decomposition above 200°C generates SO₂ and naphthoquinones; use TGA-DSC to map degradation pathways .

Mitigation : Store at neutral pH and 4°C to minimize hydrolysis and oxidation .

Advanced: How should researchers resolve contradictions in spectroscopic data for this compound?

Methodological Answer:

- Cross-Validation : Combine NMR, IR, and mass spectrometry to confirm functional groups. For example, discrepancies in hydroxyl peak splitting (NMR) may arise from tautomerism; use D₂O exchange to identify labile protons .

- Computational Modeling : Compare experimental IR/NMR with DFT-calculated spectra (e.g., Gaussian software) to verify assignments .

- Isolation of Byproducts : Use preparative chromatography to isolate impurities (e.g., over-sulfonated derivatives) and characterize separately .

Advanced: What computational approaches predict the reactivity of this compound with metal ions?

Methodological Answer:

- DFT Calculations : Model ligand-metal interactions (e.g., Na⁺, Ca²⁺) to predict coordination sites. The sulfonate group typically binds via oxygen, while hydroxyls act as chelators .

- Molecular Dynamics : Simulate solvation effects in aqueous media to assess stability of metal complexes .

- Experimental Validation : Use UV-Vis titration (e.g., with Fe³⁺) to determine binding constants and compare with computational results .

Basic: How can researchers quantify this compound in complex matrices?

Methodological Answer:

- Ion-Pair Chromatography : Use C18 columns with tetrabutylammonium bromide as a pairing agent for HPLC separation .

- Spectrophotometry : Leverage the compound’s absorbance at 290 nm (ε ~10⁴ L·mol⁻¹·cm⁻¹) for direct quantification .

- Titration : Iodometric back-titration quantifies sulfonate groups via redox reactions .

Advanced: What are the key considerations for studying its redox behavior in electrochemical applications?

Methodological Answer:

- Cyclic Voltammetry : Identify redox peaks (e.g., hydroxyl oxidation at ~0.8 V vs. Ag/AgCl) and assess reversibility .

- pH Dependence : Redox potentials shift with pH due to proton-coupled electron transfer; use buffered solutions to isolate effects .

- Stability Testing : Monitor decomposition products post-electrolysis via LC-MS to evaluate suitability for energy storage applications .

Advanced: How does the compound’s structure influence its fluorescence properties?

Methodological Answer:

- Substituent Effects : Electron-withdrawing sulfonate groups reduce fluorescence intensity, while hydroxyl groups enhance it via conjugation .

- Solvent Effects : Polar solvents (e.g., water) quench fluorescence via hydrogen bonding; use aprotic solvents (e.g., DMSO) for higher quantum yields .

- pH Sensitivity : Fluorescence intensity peaks at neutral pH due to optimal deprotonation of hydroxyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.